Cas no 3978-11-8 (Formylkynurenine)

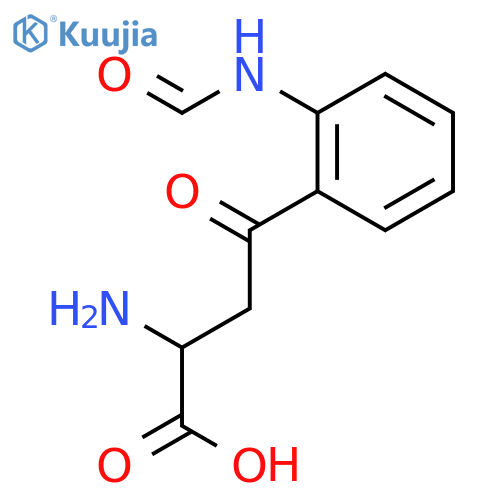

Formylkynurenine structure

商品名:Formylkynurenine

Formylkynurenine 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid

- Benzenebutanoicacid, a-amino-2-(formylamino)-g-oxo-, (aS)-

- 3-(2-formamidobenzoyl)-L-alanine

- AC1L981Q

- CHEBI:30249

- CTK8C1976

- L-Formylkynurenine

- N-formylkynurenine

- N-Formyl-L-kynurenine

- (S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoicacid

- C02700

- 3978-11-8

- N-FORMYLKYNURENINE [EP IMPURITY]

- Kynurenine, N'-formyl-

- Q27104120

- MFCD23135611

- CHEMBL3577708

- Formylkynurenine, (S)-

- Formylkynurenine

- N'-formylkynurenine

- N-ACETYLTRYPTOPHAN IMPURITY E [EP IMPURITY]

- SCHEMBL145723

- (2S)-2-amino-4-[2-(formylamino)phenyl]-4-oxobutanoic acid

- (2S)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid

- PS20W0733S

- Formyl-L-Kynurenine

- Benzenebutanoic acid, alpha-amino-2-(formylamino)-gamma-oxo-, (alphaS)-

- NSC 334199

- NSC-334199

- N'-formyl-L-Kynurenine

- BYHJHXPTQMMKCA-QMMMGPOBSA-N

- UNII-PS20W0733S

- TRYPTOPHAN IMPURITY E [EP IMPURITY]

- (2S)-2-AMINO-4-(2-(FORMYLAMINO)PHENYL)-4-OXOBUTANOIC ACID

- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-2-(FORMYLAMINO)-.GAMMA.-OXO-, (.ALPHA.S)-

- G79246

- DB-328090

-

- MDL: MFCD23135611

- インチ: InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)/t8-/m0/s1

- InChIKey: BYHJHXPTQMMKCA-QMMMGPOBSA-N

- ほほえんだ: O=C(C[C@H](N)C(O)=O)C1=CC=CC=C1NC=O

計算された属性

- せいみつぶんしりょう: 236.07976

- どういたいしつりょう: 236.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110Ų

- 疎水性パラメータ計算基準値(XlogP): -2.3

じっけんとくせい

- PSA: 109.49

- LogP: 1.64880

Formylkynurenine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

Formylkynurenine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F128530-50mg |

Formylkynurenine |

3978-11-8 | 50mg |

$460.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D241661-10mg |

(S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid |

3978-11-8 | 97% | 10mg |

$245 | 2024-08-03 | |

| Aaron | AR00CKV9-25mg |

N'-formyl-L-Kynurenine |

3978-11-8 | 95% | 25mg |

$442.00 | 2025-02-13 | |

| Aaron | AR00CKV9-250mg |

N'-formyl-L-Kynurenine |

3978-11-8 | 95% | 250mg |

$1619.00 | 2025-02-13 | |

| TRC | F128530-100mg |

Formylkynurenine |

3978-11-8 | 100mg |

$ 800.00 | 2023-09-07 | ||

| A2B Chem LLC | AF85817-50mg |

N'-formyl-L-Kynurenine |

3978-11-8 | 95 | 50mg |

$422.00 | 2024-04-20 | |

| A2B Chem LLC | AF85817-250mg |

N'-formyl-L-Kynurenine |

3978-11-8 | 95% | 250mg |

$1593.00 | 2024-04-20 | |

| Aaron | AR00CKV9-100mg |

N'-formyl-L-Kynurenine |

3978-11-8 | 95% | 100mg |

$818.00 | 2025-02-13 | |

| 1PlusChem | 1P00CKMX-250mg |

N'-formyl-L-Kynurenine |

3978-11-8 | 95% | 250mg |

$1418.00 | 2024-05-03 | |

| eNovation Chemicals LLC | D241661-1g |

(S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid |

3978-11-8 | 97% | 1g |

$4250 | 2025-02-27 |

Formylkynurenine 関連文献

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

3978-11-8 (Formylkynurenine) 関連製品

- 1022-31-7(N'-Formylkynurenine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量